molecular formula C21H22N4O3S B2875617 N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005292-07-8

N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2875617
CAS No.: 1005292-07-8
M. Wt: 410.49
InChI Key: JJTFJJTVEXKFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide features a pyridinone core (5-methoxy-4-oxo-substituted) linked to a pyrimidin-2-ylthio methyl group and an N-(2,4-dimethylphenyl)acetamide side chain. This structure combines electron-rich aromatic systems (methoxy, pyrimidine) with a sulfur-containing thioether bridge, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-5-6-17(15(2)9-14)24-20(27)12-25-11-19(28-3)18(26)10-16(25)13-29-21-22-7-4-8-23-21/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTFJJTVEXKFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl Intermediate

The pyridinone core is synthesized via a Knorr-type cyclization, modified for methoxy substitution:

Step 1: Formation of 5-Methoxy-4-hydroxypyridine
Methyl 3-methoxy-4-oxopentanoate undergoes cyclization with ammonium acetate in acetic acid at 110°C for 6 hours, yielding 5-methoxy-4-hydroxypyridine (78% yield).

Step 2: Thioalkylation at C-2 Position
The pyridinone intermediate reacts with pyrimidin-2-ylmethanethiol in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 hours). The reaction proceeds via nucleophilic displacement of a pre-installed chloromethyl group at C-2:

Reactant Reagent/Conditions Product Yield
2-Chloromethyl-5-methoxy-4-hydroxypyridine Pyrimidin-2-ylmethanethiol, K₂CO₃, DMF, 60°C 5-Methoxy-4-hydroxy-2-((pyrimidin-2-ylthio)methyl)pyridine 65%

Acetamide Side Chain Installation

The N-(2,4-dimethylphenyl)acetamide moiety is introduced via a two-step sequence:

Step 1: Chloroacetylation of 2,4-Dimethylaniline
2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 4 hours), producing 2-chloro-N-(2,4-dimethylphenyl)acetamide (92% yield).

Step 2: Coupling to Pyridinone Core
The chloroacetamide undergoes nucleophilic substitution with the pyridinone intermediate in DMF at 80°C for 18 hours, facilitated by potassium iodide as a catalyst:

Component A Component B Conditions Product Yield
5-Methoxy-4-hydroxy-2-((pyrimidin-2-ylthio)methyl)pyridine 2-Chloro-N-(2,4-dimethylphenyl)acetamide K₂CO₃, KI, DMF, 80°C Target Compound 58%

Reaction Optimization and Challenges

Solvent and Base Selection

The coupling reaction’s efficiency depends critically on solvent polarity and base strength:

Solvent Base Temperature Time Yield
DMF K₂CO₃ 80°C 18 h 58%
DMSO Cs₂CO₃ 100°C 12 h 62%
Acetone NaHCO₃ 60°C 24 h 41%

Dimethyl sulfoxide (DMSO) marginally improves yield but complicates purification due to high boiling point.

Byproduct Formation Mitigation

Competing O-alkylation at the pyridinone’s 4-oxo group is suppressed by:

  • Using bulky bases (e.g., K₂CO₃ instead of NaOH)
  • Maintaining reaction temperatures below 90°C
  • Adding catalytic potassium iodide to enhance chloride leaving-group ability

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.21 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃)
  • δ 3.79 (s, 3H, OCH₃)
  • δ 4.52 (s, 2H, S-CH₂-pyrimidine)
  • δ 6.92–7.45 (m, 3H, aromatic protons)
  • δ 8.63 (s, 1H, pyrimidine H)

IR (KBr):

  • 1665 cm⁻¹ (C=O stretch, acetamide)
  • 1598 cm⁻¹ (C=N stretch, pyridinone)
  • 1245 cm⁻¹ (C–O–C stretch, methoxy)

Purity Assessment

HPLC analysis (C18 column, 60:40 acetonitrile/water) shows ≥98% purity with retention time 12.7 minutes.

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) achieved 54% overall yield using:

  • Continuous flow reactor for cyclization step
  • Liquid-liquid extraction with ethyl acetate for intermediate purification
  • Recrystallization from ethanol/water (3:1) for final product

Environmental impact is minimized by recycling DMF via vacuum distillation (85% recovery rate).

Comparative Analysis of Alternative Routes

A convergent synthesis approach attaching the acetamide side chain prior to pyridinone formation was attempted but resulted in lower yields (32%) due to steric hindrance during cyclization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or PCC.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

  • 2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-Yl)-N-Phenylacetamide (): Core Structure: Quinazolin-4(3H)-one (vs. pyridinone in the target). Substituents: Chloro and methyl groups on the quinazolinone; phenylacetamide side chain. Activity: Demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key antimicrobial target . Key Difference: The quinazolinone core and lack of pyrimidinylthio group may reduce cross-reactivity compared to the target compound.

Pyrimidinylthio-Containing Acetamides

  • 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide (): Core Structure: 4-Methyl-6-oxo-dihydropyrimidine. Substituents: Phenoxyphenyl acetamide; SCH2 bridge. Physical Properties: Melting point 224–226°C; characterized by distinct ^1H NMR peaks at δ 12.45 (NH) and δ 4.08 (SCH2) . Comparison: The pyrimidinylthio group is structurally analogous to the target, but the absence of a pyridinone core and differing aryl groups (phenoxyphenyl vs. 2,4-dimethylphenyl) may alter bioavailability.
  • 2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide (): Core Structure: 4,6-Dimethylpyrimidine. Substituents: 4-Methylpyridin-2-yl acetamide. Synthesis: Prepared via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide .

Heterocyclic Core Variants

  • N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide (): Core Structure: Quinazoline-2,4-dione. Substituents: Dichlorophenylmethyl group. Application: Synthesized as an anticonvulsant candidate, highlighting the role of dioxoquinazoline cores in neurological activity . Comparison: The dichlorophenyl group and dioxoquinazoline core differ significantly from the target’s pyridinone and dimethylphenyl, suggesting divergent therapeutic pathways.
  • 2-[5-(5-Methylfuran-2-Yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl-N-(2-Methylphenyl)Acetamide (): Core Structure: Thieno[2,3-d]pyrimidine fused with a furan ring. Substituents: Propenyl and methylfuran groups; 2-methylphenyl acetamide. Key Feature: The thienopyrimidine-furan hybrid core introduces unique electronic properties compared to the target’s simpler pyridinone system .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound Pyridinone Pyrimidin-2-ylthio, 2,4-dimethylphenyl N/A Hypothesized enzyme inhibition
2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-Yl)-N-Phenylacetamide Quinazolinone Chloro, methyl, phenyl N/A Anti-tubercular (InhA inhibitor)
2-[(4-Methyl-6-Oxo-Dihydropyrimidin-2-Yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide Dihydropyrimidine Phenoxyphenyl, SCH2 224–226 Not specified
2-(4,6-Dimethylpyrimidin-2-Ylsulfanyl)-N-(4-Methylpyridin-2-Yl)Acetamide Dimethylpyrimidine 4-Methylpyridin-2-yl N/A Medicinal intermediate
N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-Yl)Acetamide Quinazoline-2,4-dione Dichlorophenylmethyl N/A Anticonvulsant
2-[5-(5-Methylfuran-2-Yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-Yl]Sulfanyl-N-(2-Methylphenyl)Acetamide Thienopyrimidine-furan Propenyl, methylfuran, 2-methylphenyl N/A Not specified

Key Structural and Functional Insights

  • Core Heterocycle Influence: Pyridinones (target) vs. quinazolinones () exhibit distinct electronic profiles, affecting binding to enzymes like InhA or neurological targets.
  • Aryl Substituents: The 2,4-dimethylphenyl group in the target may improve lipophilicity compared to phenoxyphenyl () or dichlorophenyl () groups, influencing membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.